5-Bromo-3-iodothiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3-iodothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrIO2S and a molecular weight of 332.94 . It is a powder that is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-iodothiophene-2-carboxylic acid is 1S/C5H2BrIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-3-iodothiophene-2-carboxylic acid is a powder with a molecular weight of 332.94 . It is stored at a temperature of 4°C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 5-Bromo-3-iodothiophene-2-carboxylic acid, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to its ability to inhibit corrosion, making 5-Bromo-3-iodothiophene-2-carboxylic acid a potential candidate for this application.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The unique electronic properties of thiophene make it an ideal building block for designing and synthesizing organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The high charge carrier mobility of thiophene-based compounds makes them suitable for use in OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds, including 5-Bromo-3-iodothiophene-2-carboxylic acid, are used in the fabrication of organic light-emitting diodes (OLEDs) . The electroluminescent properties of thiophene make it a key component in the development of OLEDs.
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
5-Bromo-3-iodothiophene-2-carboxylic acid can be used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-iodothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDZTGODIPKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1I)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodothiophene-2-carboxylic acid | |
CAS RN |
1389315-17-6 |
Source
|
Record name | 5-bromo-3-iodothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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